

A Comparative Guide to Inter-Laboratory Analysis of Felodipine Impurities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Felodipine 3,5-dimethyl ester*

Cat. No.: *B193179*

[Get Quote](#)

An Objective Overview for Researchers and Drug Development Professionals

The diligent analysis of impurities in pharmaceutical products is a critical aspect of drug development and quality control, ensuring the safety and efficacy of medications. This guide provides a comparative overview of methodologies for the analysis of impurities in Felodipine, a calcium channel blocker used to treat hypertension. While direct inter-laboratory comparison studies are not readily available in the public domain, this document synthesizes data from various published studies to offer a valuable resource for researchers. The focus is on the common impurities identified, the analytical techniques employed for their quantification, and the performance characteristics of these methods.

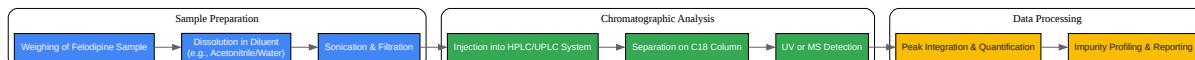
Identified Impurities in Felodipine

Several related substances and degradation products of Felodipine have been identified and are routinely monitored. These impurities can arise from the manufacturing process or degradation of the active pharmaceutical ingredient (API). The most commonly cited impurities are listed in Table 1.

Table 1: Common Impurities of Felodipine

Impurity Name	Chemical Name	Molecular Formula	Molecular Weight (g/mol)
Impurity A	Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate	<chem>C18H17Cl2NO4</chem>	382.24
Impurity B	Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate	<chem>C17H17Cl2NO4</chem>	370.23
Impurity C	Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate	<chem>C19H21Cl2NO4</chem>	398.28

Source: Pharmaffiliates[1]


A study also identified three key impurities in felodipine material and its tablets as impurity 1 [dimethyl 4-(2, 3-dichlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate], impurity 2 [ethyl methyl 4-(2, 3-dichlorophenyl)-2, 6-dimethylpyridine-3, 5-dicarboxylate], and impurity 3 [diethyl 4-(2, 3-dichlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate].[2][3]

Comparative Analysis of Analytical Methodologies

The primary analytical technique for the quantification of Felodipine and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[4][5] More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are also employed for enhanced separation and identification.[2][3] The following tables summarize the experimental conditions and performance characteristics reported in various studies.

Experimental Protocols

A generalized workflow for the analysis of Felodipine impurities is depicted below. This typically involves sample preparation followed by chromatographic separation and detection.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for Felodipine impurity analysis.

Table 2: Comparison of HPLC Methodologies for Felodipine Impurity Analysis

Parameter	Study 1[4]	Study 2[5]
Column	Phenomenex Gemini C18 (150 x 2.0 mm, 5 μ m)	C18 column (250 x 4.6 mm, 5 μ m)
Mobile Phase	0.02 mM ammonium acetate (pH 5) : Acetonitrile (55:45, v/v)	Acetonitrile : Water (80:20, v/v)
Flow Rate	0.7 mL/min	1 mL/min
Detection	240 nm	243 nm
Run Time	Not specified (shorter than 30 min)	~ 6 minutes

Method Performance Characteristics

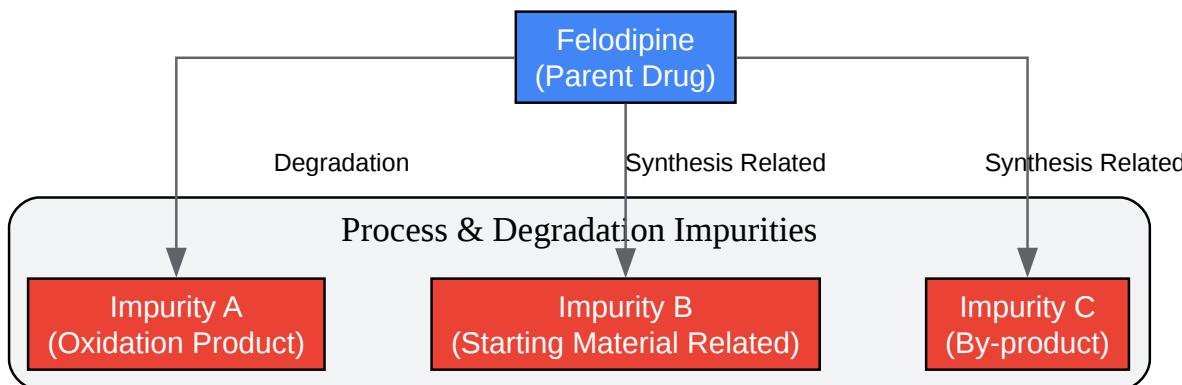

The validation of analytical methods is crucial to ensure they are reliable, accurate, and precise. Key performance indicators are summarized below.

Table 3: Comparison of Method Performance Characteristics

Parameter	Study 1[4]	Study 2[5]
Linearity Range	Impurity A & Felodipine: 0.2-30.0 µg/mL; Impurity B & C: 0.2-8.0 µg/mL	6.25 - 100 µg/mL
Correlation Coefficient (r^2)	>0.999	1
Precision (%RSD)	0.1 - 0.2%	Not explicitly stated, but method described as reproducible
Accuracy (Recovery)	95% - 106%	Not explicitly stated
LOD	0.05 µg/mL (for Felodipine and Impurity A)	Not specified
LOQ	0.15 µg/mL (for Felodipine and Impurity A)	Not specified

Logical Relationship of Felodipine and its Impurities

The identified impurities are structurally similar to the parent drug, Felodipine. Understanding their relationship is important for controlling the manufacturing process and ensuring product stability.

[Click to download full resolution via product page](#)

Caption: Relationship between Felodipine and its major impurities.

Conclusion

The analysis of Felodipine impurities is well-established, with robust HPLC methods being the primary tool for quality control. While a direct inter-laboratory comparison is not publicly available, the data from independent studies demonstrate a consistent approach to impurity profiling. The methods detailed in the literature show good linearity, precision, and accuracy, making them suitable for routine quality control testing of Felodipine in both bulk drug and finished dosage forms.^{[4][5]} Further studies, including formal inter-laboratory comparisons, would be beneficial to establish standardized methods and acceptance criteria across the pharmaceutical industry. The use of advanced techniques like UPLC-MS can provide greater insight into the impurity profile and aid in the identification of novel degradation products.^{[2][3]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. [Analysis and evaluation of the impurity of felodipine and its tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- To cite this document: BenchChem. [A Comparative Guide to Inter-Laboratory Analysis of Felodipine Impurities]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b193179#inter-laboratory-comparison-of-felodipine-impurity-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com